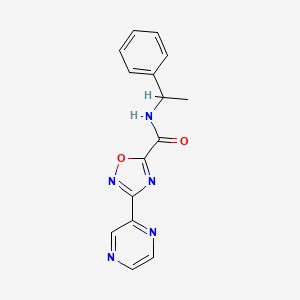

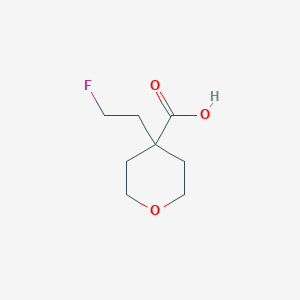

N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anticonvulsant Activities

Research has shown that certain oxadiazole derivatives exhibit significant antidepressant and anticonvulsant activities. For instance, compounds synthesized from substituted carboxylic acid hydrazides displayed remarkable protective effects against seizures and demonstrated antidepressant activity comparable or superior to standard treatments like imipramine and phenobarbital sodium at specific dose levels (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole moieties, have been tested against Mycobacterium tuberculosis. These compounds, particularly when enhanced for lipophilicity, showed varying degrees of potency, some with activities surpassing that of pyrazinamide, a standard antitubercular drug (Gezginci, Martin, & Franzblau, 1998).

Antitubercular and Anti-cancer Properties

Oxadiazole and pyrazine derivatives have been identified for their potential in treating tuberculosis and cancer. Computational analysis and experimental evaluations have revealed that these compounds exhibit notable antitubercular activity, with some showing greater potency than standard treatments like streptomycin and pyrazinamide. Molecular docking studies suggest that these compounds could be developed into effective anti-cancer drugs, indicating their versatility in therapeutic applications (El-Azab et al., 2018).

Insecticidal and Antimicrobial Activities

Novel analogs containing 1,3,4-oxadiazole rings have demonstrated good insecticidal activities against pests like the diamondback moth. The relationship between the compounds' structure and their insecticidal effectiveness has been explored, providing insights into potential applications in agriculture (Qi et al., 2014). Additionally, certain derivatives have shown antimicrobial efficacy, suggesting further potential for development in pharmaceuticals targeting resistant bacterial strains.

Synthetic Methodologies and Chemical Reactivity

Research into the synthesis and chemical reactivity of oxadiazole and pyrazine derivatives has expanded the toolkit for creating novel compounds with potential application across various scientific fields. Microwave-assisted synthesis methods have been developed for efficient production of tetrazolyl pyrazole amides, highlighting the evolving techniques in chemical synthesis aimed at enhancing the properties and applications of these compounds (Hu, Wang, Zhou, & Xu, 2011).

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-10(11-5-3-2-4-6-11)18-14(21)15-19-13(20-22-15)12-9-16-7-8-17-12/h2-10H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOVAVAYFWUXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)

![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)

![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)